Glucoraphenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

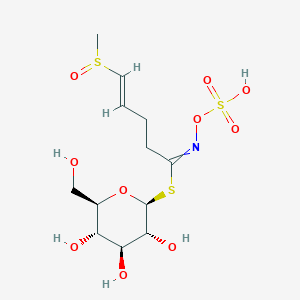

Glucoraphenin, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO10S3 and its molecular weight is 435.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Prevention and Antiproliferative Effects

Mechanism of Action

Glucoraphenin is hydrolyzed by the enzyme myrosinase to produce sulforaphene, an isothiocyanate that exhibits notable antiproliferative properties against various cancer cell lines. Studies have shown that this compound-rich extracts from radish sprouts can inhibit the proliferation of human lung cancer cells, demonstrating its potential as a chemopreventive agent .

Case Study: Radish Sprouts

A study evaluated the antiproliferative effects of aqueous extracts from radish sprouts germinated for different periods. The results indicated that extracts from 3-day-old sprouts exhibited significant antiproliferative activity against lung cancer cells, while cooking diminished these beneficial properties .

| Study | Cell Line | Extract Source | Results |

|---|---|---|---|

| Vriesekoop et al. (2016) | Human lung cancer cells | Radish sprouts | Significant decrease in cell proliferation with fresh extracts |

Metabolic Health

Glycemic Control

this compound has been linked to improved glycemic control. Research indicates that its metabolites may help prevent complications associated with diabetes by modulating blood sugar levels. A systematic review highlighted that isothiocyanates derived from glucosinolates can influence glucose metabolism and improve insulin sensitivity .

Case Study: Animal Models

In animal studies, this compound supplementation demonstrated a reduction in serum ALT and AST levels in mice fed a high-fat diet, suggesting a protective effect on liver function . This finding underscores the potential of this compound in metabolic disease management.

| Study | Model | Diet | Outcome |

|---|---|---|---|

| RSG Extract Study (2024) | Mice | High-fat diet | Reduced liver enzyme levels with this compound supplementation |

Neurological Benefits

Research has shown that this compound and its derivatives may have neuroprotective effects, potentially benefiting conditions such as neuroinflammation and oxidative stress-related disorders. The modulation of inflammatory pathways by sulforaphene could provide therapeutic avenues for neurological diseases .

Case Study: Drosophila Model

A study utilizing Drosophila melanogaster as a model organism demonstrated that flies fed with radish sprouts containing high levels of this compound exhibited improved metabolic responses and reduced oxidative stress markers . This suggests that this compound may play a role in enhancing neurological health through dietary means.

| Study | Model Organism | Diet Supplementation | Findings |

|---|---|---|---|

| Drosophila Study (2018) | Drosophila melanogaster | Radish sprouts (high this compound) | Reduced oxidative stress markers observed |

Antimicrobial Properties

This compound also exhibits antimicrobial activity, which can be beneficial in food preservation and health applications. Its derivatives have shown effectiveness against various pathogens, making it a candidate for natural antimicrobial agents in food systems .

Eigenschaften

Molekularformel |

C12H21NO10S3 |

|---|---|

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8?/t7-,9-,10+,11-,12+,25?/m1/s1 |

InChI-Schlüssel |

ZFLXCZJBYSPSKU-HFUPMICZSA-N |

Isomerische SMILES |

CS(=O)/C=C/CCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonyme |

4-methylsulfinyl-3-butenyl GL 4-methylsulfinyl-3-butenyl glucosinolate glucoraphenin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.